molecular formula C12H23NO B1432468 4-Methyl-2-(piperidin-2-yl)cyclohexan-1-ol CAS No. 1559114-54-3

4-Methyl-2-(piperidin-2-yl)cyclohexan-1-ol

Cat. No. B1432468
M. Wt: 197.32 g/mol
InChI Key: OTTRXXKJZPYVOE-UHFFFAOYSA-N
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Description

4-Methyl-2-(piperidin-2-yl)cyclohexan-1-ol is a chemical compound with the CAS Number: 1559114-54-3 . It has a molecular weight of 197.32 and its IUPAC name is 4-methyl-2-(2-piperidinyl)cyclohexanol . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 4-Methyl-2-(piperidin-2-yl)cyclohexan-1-ol is 1S/C12H23NO/c1-9-5-6-12(14)10(8-9)11-4-2-3-7-13-11/h9-14H,2-8H2,1H3 . This code provides a specific string of characters that describes the molecular structure of the compound.


Physical And Chemical Properties Analysis

4-Methyl-2-(piperidin-2-yl)cyclohexan-1-ol is a powder that is stored at room temperature . Its molecular weight is 197.32 .

Scientific Research Applications

Piperidine derivatives are used in various scientific fields due to their wide range of biological activities . Here are some general applications:

  • Pharmaceutical Industry

    • Piperidine derivatives are present in more than twenty classes of pharmaceuticals .
    • They are used in the synthesis of various drugs, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
  • Organic Chemistry

    • Piperidine derivatives play a significant role in organic chemistry, particularly in the synthesis of biologically active compounds .
    • They are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
    • The methods of application or experimental procedures involve various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Future Directions

As a piperidine derivative, 4-Methyl-2-(piperidin-2-yl)cyclohexan-1-ol could potentially play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 4-Methyl-2-(piperidin-2-yl)cyclohexan-1-ol, is an important task of modern organic chemistry .

properties

IUPAC Name

4-methyl-2-piperidin-2-ylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO/c1-9-5-6-12(14)10(8-9)11-4-2-3-7-13-11/h9-14H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTTRXXKJZPYVOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)C2CCCCN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-(piperidin-2-yl)cyclohexan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-2-(piperidin-2-yl)cyclohexan-1-ol
Reactant of Route 2
4-Methyl-2-(piperidin-2-yl)cyclohexan-1-ol
Reactant of Route 3
4-Methyl-2-(piperidin-2-yl)cyclohexan-1-ol
Reactant of Route 4
4-Methyl-2-(piperidin-2-yl)cyclohexan-1-ol
Reactant of Route 5
4-Methyl-2-(piperidin-2-yl)cyclohexan-1-ol
Reactant of Route 6
4-Methyl-2-(piperidin-2-yl)cyclohexan-1-ol

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